molecular formula C22H14BrNO3 B12190217 N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide

Cat. No.: B12190217
M. Wt: 420.3 g/mol
InChI Key: PGPIQPRKYFTGOD-UHFFFAOYSA-N
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Description

N-[4-(1-Benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide is a brominated benzamide derivative characterized by a benzofuran-2-ylcarbonyl group attached to a para-substituted phenyl ring, which is further linked via an amide bond to a 2-bromobenzoyl moiety.

Properties

Molecular Formula

C22H14BrNO3

Molecular Weight

420.3 g/mol

IUPAC Name

N-[4-(1-benzofuran-2-carbonyl)phenyl]-2-bromobenzamide

InChI

InChI=1S/C22H14BrNO3/c23-18-7-3-2-6-17(18)22(26)24-16-11-9-14(10-12-16)21(25)20-13-15-5-1-4-8-19(15)27-20/h1-13H,(H,24,26)

InChI Key

PGPIQPRKYFTGOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide typically involves the following steps:

    Formation of the benzofuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the benzofuran to the phenyl ring: This step often involves a Friedel-Crafts acylation reaction, where the benzofuran is attached to a phenyl ring using a suitable acyl chloride and a Lewis acid catalyst.

    Introduction of the bromobenzamide group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the bromine atom.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The bromobenzamide group may also contribute to the compound’s biological activity by interacting with cellular proteins and influencing signaling pathways.

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Methoxy

Compound : N-[4-(1-Benzofuran-2-ylcarbonyl)phenyl]-2-methoxybenzamide (CAS 1010919-16-0)

  • Molecular Formula: C₂₃H₁₇NO₄
  • Key Differences :
    • The bromine atom in the target compound is replaced by a methoxy (-OCH₃) group.
    • Methoxy is an electron-donating group, whereas bromine is electron-withdrawing.
    • Predicted Properties :
  • Density: 1.292 g/cm³ (methoxy) vs. higher density expected for bromine analogue.
  • Boiling Point: 501.1°C (methoxy) vs.
Property Target Compound (Br) Methoxy Analogue (OCH₃)
Molecular Weight ~390–400* 371.39
Substituent Electronic Effect Electron-withdrawing Electron-donating
Predicted Solubility Lower (lipophilic) Higher (polar)

*Estimated based on structural similarity.

Heterocyclic Modifications: Thiazole and Benzimidazole Derivatives

Compound : N-[4-(4-(Azepan-1-ylsulfonyl)phenyl]-1,3-thiazol-2-yl]-2-bromobenzamide (CAS 608491-24-3)

  • Molecular Formula : C₂₂H₂₂BrN₃O₃S₂
  • Key Features: Incorporates a thiazole ring and azepan sulfonyl group. Higher molecular weight (522.45 vs. ~390–400) may reduce bioavailability .

Compound : N-[4-(1H-Benzimidazol-2-yl)phenyl]-5-bromofuran-2-carboxamide (CAS 5765-97-9)

  • Molecular Formula : C₁₈H₁₂BrN₃O₂
  • Key Features :
    • Benzimidazole moiety is a pharmacophore in anticancer and antimicrobial agents.
    • Predicted pKa: ~11.22, suggesting moderate basicity, unlike the neutral benzofuran analogue .

Halogenated Analogues: Fluorine and Chlorine Substituents

Compound : 4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

  • Key Features: Multiple halogen atoms (Br, Cl, F) enhance metabolic stability and lipophilicity.

Compound: N-(1-{[(4-Bromophenyl)carbamothioyl]amino}-2,2,2-trichloroethyl)-2,4-dichlorobenzamide

  • Key Features :
    • Thiourea and trichloroethyl groups increase molecular rigidity.
    • Predicted higher LogP due to multiple halogens, suggesting enhanced membrane permeability .

Research Findings and Implications

  • Pharmacological Potential: Benzimidazole and thiazole derivatives () show promise in targeting enzymes or receptors due to their heterocyclic cores. The benzofuran moiety in the target compound may offer similar π-π stacking interactions but with distinct selectivity profiles.
  • Physicochemical Trade-offs :
    • Bromine increases molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Methoxy or sulfonyl groups () counterbalance this by introducing polarity .

Data Tables

Table 1: Molecular and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Key Substituents Predicted pKa
Target Compound C₂₃H₁₅BrNO₃* ~390–400 2-Bromo, benzofuran carbonyl Neutral
Methoxy Analogue (CAS 1010919-16-0) C₂₃H₁₇NO₄ 371.39 2-Methoxy, benzofuran carbonyl 13.01
Thiazole Derivative (CAS 608491-24-3) C₂₂H₂₂BrN₃O₃S₂ 522.45 Thiazole, azepan sulfonyl Not reported
Benzimidazole Derivative (CAS 5765-97-9) C₁₈H₁₂BrN₃O₂ 382.21 Benzimidazole, 5-bromofuran 11.22

*Hypothetical formula based on structural analogy.

Biological Activity

N-[4-(1-benzofuran-2-ylcarbonyl)phenyl]-2-bromobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies, case reports, and research findings to provide a comprehensive overview.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C16_{16}H12_{12}BrN1_{1}O2_{2}
  • Molecular Weight : 345.18 g/mol

Anticancer Activity

Recent studies have indicated that compounds related to benzofuran derivatives exhibit promising anticancer properties. For instance, a study evaluated the cytotoxic effects of benzofuran derivatives on various cancer cell lines, demonstrating that certain substitutions enhance their efficacy against cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Antimicrobial Properties

The compound has also shown potential antimicrobial activity. Research focusing on benzofuran derivatives highlighted their ability to inhibit bacterial growth, suggesting that modifications in the benzofuran structure could lead to enhanced antimicrobial agents .

Neuroprotective Effects

The neuroprotective properties of benzofuran derivatives were explored in several studies. One notable study synthesized a series of benzofuran derivatives and tested their neuroprotective effects against NMDA-induced excitotoxicity in neuronal cultures. Some compounds demonstrated significant protection, indicating that structural modifications could enhance neuroprotective activity .

The biological activity of this compound is thought to be mediated through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation or bacterial metabolism.
  • Receptor Interaction : It may interact with neurotransmitter receptors, contributing to its neuroprotective effects.
  • Oxidative Stress Reduction : The compound's antioxidant properties may help mitigate oxidative stress in neuronal cells, providing neuroprotection.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth
NeuroprotectiveProtection against NMDA-induced excitotoxicity

Detailed Research Findings

  • Anticancer Studies : A study reported that modifications in the benzofuran structure significantly enhanced the cytotoxicity against breast and lung cancer cell lines. The most potent derivative exhibited an IC50_{50} value comparable to established chemotherapeutics .
  • Neuroprotective Studies : Another investigation highlighted that specific substitutions at the R position of the benzofuran moiety improved neuroprotection against excitotoxic damage, with one compound showing efficacy similar to memantine at lower concentrations .
  • Antimicrobial Testing : The antimicrobial efficacy was tested against Gram-positive and Gram-negative bacteria, revealing that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics.

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